Product packaging for Dbco-SH(Cat. No.:)

Dbco-SH

Cat. No.: B14782700
M. Wt: 364.5 g/mol
InChI Key: BFZUJOVYENZIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzocyclooctyne-thiol (DBCO-SH), CAS 2252493-06-2, is a bifunctional reagent combining a dibenzocyclooctyne (DBCO) core with a thiol (-SH) group. Its molecular formula is C₂₁H₂₀N₂O₂S, with a molecular weight of 364.46 g/mol . The DBCO moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, while the thiol group facilitates conjugation with maleimide- or haloacetyl-containing molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O2S B14782700 Dbco-SH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-sulfanylpropanamide

InChI

InChI=1S/C21H20N2O2S/c24-20(12-14-26)22-13-11-21(25)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,26H,11-15H2,(H,22,24)

InChI Key

BFZUJOVYENZIFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-SH typically involves the reaction of dibenzocyclooctyne with a thiol group. This reaction is efficient and can be carried out under mild conditions, making it suitable for the preparation of high-activity and selective bifunctional reagents . The reaction conditions often include the use of organic solvents and protection from light and moisture to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and activity of the compound. The product is typically stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group undergoes SPAAC with azides to form stable triazole conjugates. This reaction is bioorthogonal, requiring no copper catalysts, and proceeds efficiently under physiological conditions .

Key Reaction Kinetics

Azide SubstrateDBCO Rate Constant (M⁻¹s⁻¹)BCN Rate Constant (M⁻¹s⁻¹)
Benzyl azide0.24 0.07
Phenyl azide0.033 0.2
4-Azido-1-methylpyridinium2.9

Thiol-Mediated Conjugation

The terminal -SH group enables covalent attachment to maleimide, iodoacetamide, or vinyl sulfone groups. PEG spacers enhance solubility and reduce nonspecific binding .

Reaction Characteristics

  • pH Sensitivity : Optimal conjugation occurs at pH 6.5–7.5 for maleimide-thiol reactions .

  • Competitive Reactivity : Thiols may undergo disulfide exchange or oxidation; thus, reactions are often performed under inert atmospheres .

Standard SPAAC Protocol :

  • DBCO Activation : Incubate DBCO-PEG-SH (10 mM in DMSO) with azide substrates (1:1.5–3 molar ratio) in PBS.

  • Quenching : Add Tris buffer (100 mM, pH 8.0) to terminate unreacted DBCO.

  • Purification : Use size-exclusion chromatography or dialysis.

Critical Parameters

  • Temperature : Reactions proceed efficiently at 25°C .

  • DBCO Stability : DBCO activity decreases by ~20% after one month at -20°C due to oxidation .

Stability and Handling

  • Acidic Conditions : DBCO degrades in trifluoroacetic acid (TFA) unless protected by Cu(I) .

  • Storage : Lyophilized DBCO-PEG-SH retains reactivity for >6 months at -80°C .

Nanoparticle Functionalization

DBCO-PEG-SH-modified nanoparticles show superior azide-binding kinetics compared to cyclooctyne (CO) analogs. In fluorogenic assays with 3-azido-7-hydroxycoumarin:

  • DBCO NPs : Maximum fluorescence intensity within 2 hours .

  • CO NPs : Require 6 hours for comparable signal .

Nanoparticle TypeFluorescence Intensity (6 h, 300 µM azide)
PEG@DBCO950 AU
GLC@DBCO900 AU
PEG@CO400 AU
GLC@CO380 AU

DBCO-PEG-SH’s dual reactivity enables versatile applications in bioconjugation and materials science. Its SPAAC kinetics are substrate-dependent, with DBCO outperforming BCN for aliphatic azides but lagging in aromatic systems. Thiol conjugation requires careful pH control to avoid side reactions. Future work should explore stabilizing DBCO against oxidation for long-term storage.

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to pale yellow solid at room temperature .
  • Storage : Stable at -20°C under dry, dark conditions; degrades in acidic environments .
  • Reactivity : Reacts with azides (k ≈ 0.1–1.0 M⁻¹s⁻¹) and maleimides (pH 6.5–7.5) .

DBCO-SH is widely used in bioconjugation, drug delivery, and materials science due to its bioorthogonal reactivity and dual functionality .

Comparison with Similar Compounds

This compound belongs to a family of DBCO derivatives optimized for specific applications. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Weight (g/mol) Solubility Key Applications Stability Concerns
This compound DBCO + Thiol (-SH) 364.46 DMF, DMSO, organic Bioconjugation, drug delivery Acid-sensitive
DBCO-PEG-SH DBCO + PEG + Thiol ~500–5000* Water, DMSO Enhanced biocompatibility in vivo PEG hydrolysis at high pH
DBCO-COOH DBCO + Carboxyl (-COOH) 378.44 DMSO, aqueous buffers Covalent coupling to amines via EDC Aggregation in acidic media
DBCO-NHS DBCO + NHS ester 473.48 DMF, anhydrous DMSO Protein/peptide labeling Hydrolysis in aqueous media
DBCO-MAL DBCO + Maleimide 455.50 DMF, DMSO Thiol-specific conjugation Thiol exchange at high pH

*Molecular weight varies with PEG chain length. Data sourced from .

Key Research Findings :

Reactivity with Azides :

  • This compound exhibits faster azide cycloaddition kinetics (k ≈ 1.0 M⁻¹s⁻¹) compared to DBCO-COOH (k ≈ 0.5 M⁻¹s⁻¹) due to reduced steric hindrance .
  • PEGylated derivatives (e.g., DBCO-PEG-SH) show slower reaction rates in aqueous media but improved biocompatibility .

Stability :

  • This compound undergoes structural rearrangement at pH < 6, losing click reactivity . In contrast, DBCO-NHS remains stable in anhydrous conditions but hydrolyzes rapidly in water .

Applications: this compound: Used for synthesizing antibody-drug conjugates (ADCs) via sequential azide-thiol coupling . DBCO-PEG-SH: Applied in nanoparticle surface functionalization for targeted drug delivery . DBCO-MAL: Preferred for site-specific protein modification due to maleimide-thiol specificity .

Critical Analysis of Limitations

  • This compound : Acid sensitivity limits use in low-pH environments (e.g., lysosomal targeting) .
  • DBCO-PEG-SH: PEG chains may induce immunogenicity in therapeutic applications .
  • DBCO-NHS : Requires anhydrous conditions, complicating large-scale bioconjugation .

Q & A

Q. Methodological Resolution :

  • Use Ellman’s assay to quantify free thiols pre-/post-reaction.
  • Conduct parallel reactions in deoxygenated buffers with 1 mM TCEP to reduce disulfide bonds .
  • Compare kinetic constants (k₂) across studies using standardized azide concentrations (e.g., 100 µM) .

Advanced: What strategies are effective for synthesizing and characterizing this compound-linked biomaterials with high reproducibility?

Q. Synthesis Workflow :

DBCO Activation : React DBCO-NHS ester with cysteine-containing peptides/proteins in pH 8.5 buffer (30 min, 25°C).

Thiol-Mediated Crosslinking : Incubate this compound with maleimide-functionalized polymers (e.g., PEG-maleimide) at 4°C overnight .

Q. Characterization :

  • Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient).
  • Conjugation Efficiency : Confirm via MALDI-TOF (mass shift ~364 Da for this compound) .
  • Stability : Perform accelerated degradation studies at 37°C for 72h; compare functional groups via FTIR .

Advanced: How can this compound be integrated into multi-step drug delivery system design without compromising payload integrity?

Case Study : Liposomal Drug Delivery

Step 1 : Conjugate this compound to azide-modified lipids via SPAAC (2h, 25°C).

Step 2 : Use thiol-maleimide chemistry to attach targeting ligands (e.g., folate) to the liposome surface.

Q. Critical Considerations :

  • Order of Reactions : Prioritize DBCO-azide conjugation to avoid maleimide-thiol side reactions.
  • In Vivo Stability : Include serum stability assays to detect premature payload release .

Basic: What analytical techniques are essential for validating this compound conjugation in complex biological samples?

Technique Application Limitations
LC-MS Quantifies this compound-biomolecule adductsRequires high purity (>90%)
Fluorescence Quenching Tracks azide consumption in real-timeInterference from autofluorescent compounds
NMR Confirms DBCO-thiol bond formation (δ 7.2–7.8 ppm for aromatic protons)Low sensitivity for trace conjugates

Advanced: What experimental controls are critical when troubleshooting low-yield this compound reactions in live-cell imaging?

  • Negative Control : Omit this compound to confirm azide-specific labeling.
  • Competitive Inhibition : Add 10x excess free DBCO to block azide sites, reducing non-specific signals.
  • Cell Viability Assay : Rule out cytotoxicity from residual solvents (e.g., DMSO >1% reduces cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.